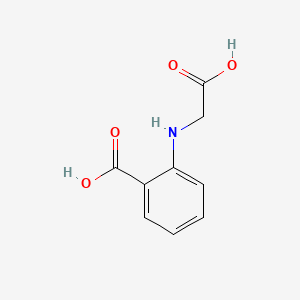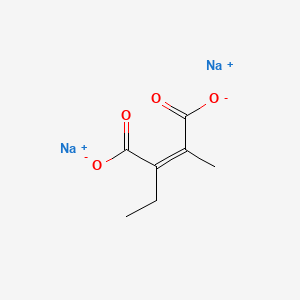![molecular formula C8H4BrClN2O2 B585955 6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid CAS No. 1416439-85-4](/img/structure/B585955.png)
6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H4BrClN2O2 It is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[1,2-B]pyridazine core, which is further functionalized with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[1,2-B]pyridazine core, followed by the introduction of bromine and chlorine substituents. The final step involves the carboxylation of the core structure to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact details of industrial production methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to changes in its oxidation state.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
科学的研究の応用
6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations.
類似化合物との比較
Similar Compounds
Some compounds similar to 6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid include:
6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carbonitrile: Differing by the presence of a carbonitrile group instead of a carboxylic acid group.
3-Bromo-6-chloroimidazo[1,2-B]pyridazine: Featuring an imidazo ring instead of a pyrrolo ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-4-1-6-7(10)5(8(13)14)2-11-12(6)3-4/h1-3H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRLEUPCWIZYSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=NN2C=C1Br)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B585879.png)







